Cas no 2126163-27-5 ((4-bromonaphthalen-2-yl)methanamine hydrochloride)

(4-bromonaphthalen-2-yl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (4-bromonaphthalen-2-yl)methanamine hydrochloride
-
- インチ: 1S/C11H10BrN.ClH/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H
- InChIKey: VDSLORJZCSVJPD-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(CN)=CC2C=CC=CC1=2.Cl
(4-bromonaphthalen-2-yl)methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00953144-1g |
(4-Bromonaphthalen-2-yl)methanamine hydrochloride |
2126163-27-5 | 95% | 1g |
¥10680.0 | 2023-03-31 | |
Enamine | EN300-396896-10.0g |
(4-bromonaphthalen-2-yl)methanamine hydrochloride |
2126163-27-5 | 95.0% | 10.0g |
$5037.0 | 2025-03-16 | |
Enamine | EN300-396896-1.0g |
(4-bromonaphthalen-2-yl)methanamine hydrochloride |
2126163-27-5 | 95.0% | 1.0g |
$1172.0 | 2025-03-16 | |
A2B Chem LLC | AX42236-500mg |
(4-bromonaphthalen-2-yl)methanamine hydrochloride |
2126163-27-5 | 95% | 500mg |
$1021.00 | 2024-04-20 | |
A2B Chem LLC | AX42236-2.5g |
(4-bromonaphthalen-2-yl)methanamine hydrochloride |
2126163-27-5 | 95% | 2.5g |
$2510.00 | 2024-04-20 | |
A2B Chem LLC | AX42236-10g |
(4-bromonaphthalen-2-yl)methanamine hydrochloride |
2126163-27-5 | 95% | 10g |
$5466.00 | 2024-04-20 | |
1PlusChem | 1P01E7WC-500mg |
(4-bromonaphthalen-2-yl)methanamine hydrochloride |
2126163-27-5 | 95% | 500mg |
$1219.00 | 2023-12-19 | |
1PlusChem | 1P01E7WC-1g |
(4-bromonaphthalen-2-yl)methanamine hydrochloride |
2126163-27-5 | 95% | 1g |
$1545.00 | 2023-12-19 | |
A2B Chem LLC | AX42236-1g |
(4-bromonaphthalen-2-yl)methanamine hydrochloride |
2126163-27-5 | 95% | 1g |
$1299.00 | 2024-04-20 | |
Enamine | EN300-396896-0.1g |
(4-bromonaphthalen-2-yl)methanamine hydrochloride |
2126163-27-5 | 95.0% | 0.1g |
$407.0 | 2025-03-16 |
(4-bromonaphthalen-2-yl)methanamine hydrochloride 関連文献
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
(4-bromonaphthalen-2-yl)methanamine hydrochlorideに関する追加情報
Introduction to (4-Bromonaphthalen-2-yl)methanamine Hydrochloride (CAS No. 2126163-27-5)
(4-Bromonaphthalen-2-yl)methanamine hydrochloride (CAS No. 2126163-27-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-bromo-naphthalen-2-yl-methanamine hydrochloride, is a derivative of naphthalene and features a bromine substituent on the naphthalene ring and an amino group attached to the methylene bridge. The hydrochloride salt form enhances its solubility and stability, making it suitable for various synthetic and analytical processes.
The chemical structure of (4-bromonaphthalen-2-yl)methanamine hydrochloride is characterized by its aromatic naphthalene core, which provides a rigid and planar framework. The bromine substituent at the 4-position of the naphthalene ring imparts unique electronic and steric properties, influencing the compound's reactivity and biological activity. The presence of the amino group, particularly in its hydrochloride form, makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.
Recent advancements in medicinal chemistry have highlighted the importance of (4-bromonaphthalen-2-yl)methanamine hydrochloride in the development of novel drugs. For instance, studies have shown that this compound can serve as a key intermediate in the synthesis of compounds with anti-cancer properties. Researchers have explored its use in the design of small molecules that target specific enzymes or receptors involved in cancer progression. The bromine substituent can be readily modified through various chemical reactions, allowing for the creation of a diverse library of analogs with tailored biological activities.
In addition to its potential in cancer research, (4-bromonaphthalen-2-yl)methanamine hydrochloride has also been investigated for its role in central nervous system (CNS) disorders. Its ability to cross the blood-brain barrier makes it a promising candidate for the development of drugs targeting neurological conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that derivatives of this compound can modulate neurotransmitter systems and exhibit neuroprotective effects, providing a foundation for further clinical exploration.
The synthetic route to (4-bromonaphthalen-2-yl)methanamine hydrochloride involves several well-established chemical transformations. Typically, the synthesis begins with 4-bromonaphthalene, which undergoes a Friedel-Crafts alkylation reaction to introduce the methylene bridge. Subsequent reduction of the resulting ketone yields the corresponding amine, which is then converted to its hydrochloride salt form through treatment with hydrogen chloride gas or an equivalent acid. This robust synthetic protocol ensures high yields and purity, making it suitable for large-scale production.
In terms of safety and handling, (4-bromonaphthalen-2-yl)methanamine hydrochloride should be managed with standard laboratory precautions due to its reactivity and potential health effects. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.
The future prospects for (4-bromonaphthalen-2-yl)methanamine hydrochloride are promising, driven by ongoing research into its therapeutic potential and synthetic applications. As new methodologies are developed and more comprehensive biological data become available, this compound is likely to play an increasingly important role in drug discovery and development efforts. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in realizing the full potential of this versatile molecule.
2126163-27-5 ((4-bromonaphthalen-2-yl)methanamine hydrochloride) 関連製品
- 926231-85-8(N-1-(4-fluorophenyl)ethylcyclopropanamine)
- 1806525-89-2(1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one)
- 451511-79-8(N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide)
- 1421450-74-9(3-chloro-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-2-methylbenzene-1-sulfonamide)
- 2624131-98-0(1-Nitrosoazepane-4-carboxylic acid)
- 147224-50-8((R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid)
- 1009706-36-8(1-(2,3-dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione)
- 2309217-44-3(6-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2567502-72-9(4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride)
- 379729-52-9(3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid)



